molecular formula C14H12IN B3059159 N-Methylacridinium iodide CAS No. 948-43-6

N-Methylacridinium iodide

Cat. No. B3059159
CAS RN: 948-43-6
M. Wt: 321.16 g/mol
InChI Key: BJHOZJGCQBGXHT-UHFFFAOYSA-M
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Description

N-Methylacridinium iodide (CAS Number: 948-43-6) is a chemical compound with the linear formula C14H12IN . It falls within the class of acridinium derivatives. The compound is also known as 10-methylacridinium iodide . Its molecular weight is approximately 321.16 g/mol .

Scientific Research Applications

  • Cholinergic Properties : N-Methylacridinium iodide is identified as an inhibitor of cholinesterases, indicating potential applications in the treatment of myasthenia gravis, Alzheimer’s disease, and protection against organophosphate poisoning (Soukup et al., 2009).

  • Affinity Chromatography : It has been used in affinity chromatography for purifying acetylcholinesterases from various vertebrate species, demonstrating its utility in biochemical research (Vallette et al., 1983).

  • Fluorescence Quenching Studies : The compound is involved in fluorescence quenching studies with metal cations, which can be enhanced in the presence of anionic micelles, suggesting applications in analytical chemistry (Ebeid et al., 1987).

  • Catalysis and Oxidation : It acts as a catalyst in the oxidation of alcohols, indicating its role in organic synthesis and chemical reactions (Shinkai et al., 1980).

  • Electrocatalysis : N-Methylacridinium iodide derivatives have been used as metal-free electrocatalysts for hydrogen evolution reactions, highlighting its potential in energy-related applications (Dolganov et al., 2016).

  • Corrosion Inhibition : It has been studied as an inhibitor for the anodic dissolution of copper and α-brass, suggesting applications in material science and corrosion protection (Ekilik et al., 2004).

  • Thermogravimetric Investigations : The compound has been subjected to thermogravimetric investigations to understand its decomposition behavior, providing insights into its stability and reactivity (Storoniak et al., 2000).

  • Chemiluminescence : Studies have shown that N-Methylacridinium iodide reacts with certain reagents to produce chemiluminescence, making it useful in analytical and diagnostic applications (Gaglias & Nikokavouras, 1979).

  • Crystal Engineering : It has been used in crystal engineering studies, particularly in examining halogen bonding in crystalline structures (Logothetis et al., 2004).

  • Organic Synthesis : N-Methylacridinium salts have been explored in organic synthesis, particularly in the alkylation of C-H bonds, which has applications in the development of new pharmaceuticals and materials (Zhu et al., 2014).

Mechanism of Action

The primary biological activity of N-Methylacridinium iodide lies in its inhibition of cholinesterases. These enzymes play crucial roles in neurotransmission. Inhibitors of acetylcholinesterase (AChE) find applications in treating conditions such as myasthenia gravis, Alzheimer’s disease, and organophosphate poisoning .

properties

IUPAC Name

10-methylacridin-10-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N.HI/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHOZJGCQBGXHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385957
Record name N-Methylacridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylacridinium iodide

CAS RN

948-43-6
Record name N-Methylacridinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylacridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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